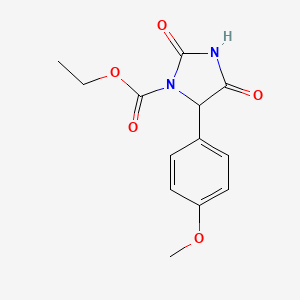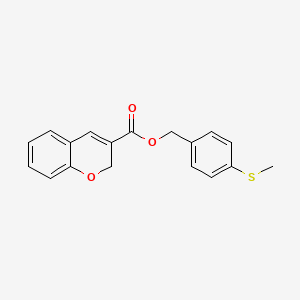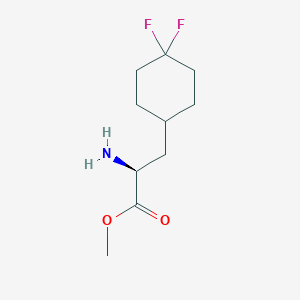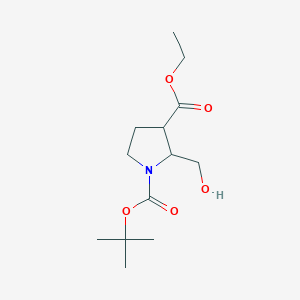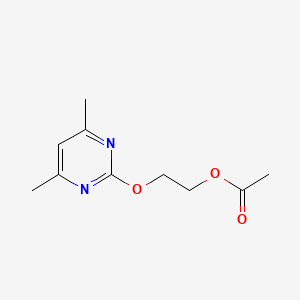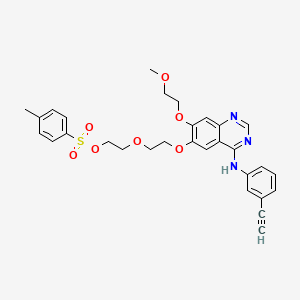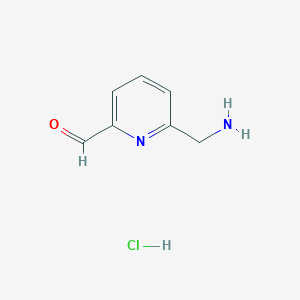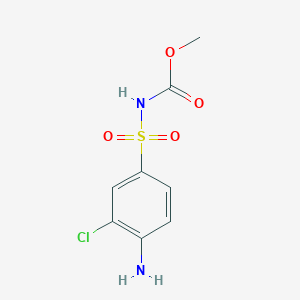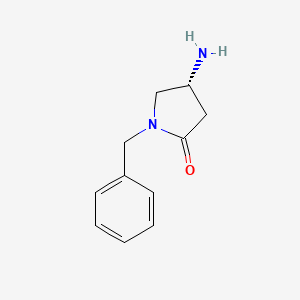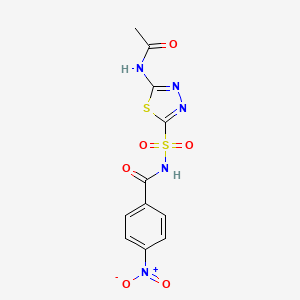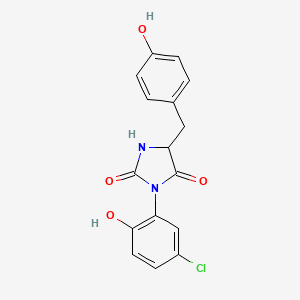
3-(5-Chloro-2-hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloro-2-hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-hydroxybenzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The intermediate product is then cyclized to form the imidazolidine-2,4-dione ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Chloro-2-hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development due to its potential biological activities.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(5-Chloro-2-hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific biological activity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazolidine-2,4-diones with different substituents on the phenyl and benzyl rings. Examples include:
- 3-(2-Hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione
- 3-(5-Chloro-2-hydroxyphenyl)-5-(4-methoxybenzyl)imidazolidine-2,4-dione
Uniqueness
The uniqueness of 3-(5-Chloro-2-hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of both chloro and hydroxy groups on the phenyl ring, as well as the hydroxy group on the benzyl ring, can enhance its potential as a versatile intermediate in various chemical reactions and applications.
Propiedades
Número CAS |
24638-11-7 |
|---|---|
Fórmula molecular |
C16H13ClN2O4 |
Peso molecular |
332.74 g/mol |
Nombre IUPAC |
3-(5-chloro-2-hydroxyphenyl)-5-[(4-hydroxyphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H13ClN2O4/c17-10-3-6-14(21)13(8-10)19-15(22)12(18-16(19)23)7-9-1-4-11(20)5-2-9/h1-6,8,12,20-21H,7H2,(H,18,23) |
Clave InChI |
YHINMWDDTVACOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2C(=O)N(C(=O)N2)C3=C(C=CC(=C3)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




